2-Chlorocinnamoyl chloride

Catalog No.
S3330153
CAS No.
35086-82-9
M.F
C9H6Cl2O
M. Wt
201.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorocinnamoyl chloride

CAS Number

35086-82-9

Product Name

2-Chlorocinnamoyl chloride

IUPAC Name

(E)-3-(2-chlorophenyl)prop-2-enoyl chloride

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C9H6Cl2O/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H/b6-5+

InChI Key

ZAUFNZFFWDQKPL-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)Cl)Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)Cl)Cl

2-Chlorocinnamoyl chloride, also known as 3-phenyl-2-propenoyl chloride, is an organic compound with the molecular formula C9H7ClOC_9H_7ClO. It appears as white to yellowish crystalline solids and has a melting point of 37-38 °C and a boiling point of 257.5 °C. This compound is soluble in organic solvents such as petroleum ether and carbon tetrachloride but is insoluble in water, exhibiting slow decomposition when exposed to it .

, primarily due to its reactive acyl chloride functional group. It can undergo:

  • Nucleophilic Acyl Substitution: Reacting with alcohols to form esters.
  • Formation of Amides: Reacting with amines to yield amides.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, which can modify its structure further.

These reactions are essential for synthesizing various derivatives and intermediates in organic chemistry .

2-Chlorocinnamoyl chloride can be synthesized through multiple methods:

  • Reaction with Sodium Cinnamate:
    • Sodium cinnamate reacts with glycolyl chloride under reflux conditions to yield 2-chlorocinnamoyl chloride.
    • This method typically results in a yield range of 75-90% .
  • Using Dichlorosulfoxide:
    • Cinnamic acid can react with dichlorosulfoxide to produce 2-chlorocinnamoyl chloride, providing another synthetic route for this compound .
  • Distillation:
    • The product can be purified by distillation under reduced pressure after the initial reaction, allowing for the separation of unreacted materials and by-products .

2-Chlorocinnamoyl chloride serves various purposes in organic synthesis:

  • Intermediate in Organic Synthesis: It is commonly used to synthesize other organic compounds, including pharmaceuticals and agrochemicals.
  • Photoresist Material: It is employed in the production of photoresists for photolithography processes used in electronics manufacturing .
  • Chemical Analysis: It can be utilized in analytical chemistry for determining trace water content due to its reactivity with moisture .

Interaction studies involving 2-chlorocinnamoyl chloride mainly focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate its potential as a building block for more complex molecules. Additionally, research into its interactions with biological systems could reveal insights into its pharmacological potential .

Several compounds share structural similarities with 2-chlorocinnamoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Cinnamoyl ChlorideC9H7ClOC_9H_7ClOSimilar structure without the chlorine substituent
4-Chlorocinnamoyl ChlorideC9H6Cl2OC_9H_6Cl_2OContains two chlorine atoms; different reactivity
Cinnamic AcidC9H8O3C_9H_8O_3Lacks halogen; widely studied for biological activity
Cinnamyl ChlorideC9H9ClC_9H_{9}ClRelated compound used in similar applications

Uniqueness

The uniqueness of 2-chlorocinnamoyl chloride lies in its specific chlorine substitution at the second carbon of the cinnamoyl structure, which can influence both its chemical reactivity and biological properties compared to its analogs. This characteristic may provide distinct pathways for synthesis and application that are not available in related compounds .

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(E)-3-(2-chlorophenyl)prop-2-enoyl chloride

Dates

Modify: 2023-08-19

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